3-(Pyridin-3-YL)piperazin-2-one is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This specific compound features a piperazine ring substituted with a pyridine moiety, which enhances its pharmacological properties. Piperazine derivatives are often utilized in medicinal chemistry for their potential therapeutic effects, including anti-anxiety and antipsychotic activities.
3-(Pyridin-3-YL)piperazin-2-one is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its structure. It is categorized under piperazines, which are cyclic organic compounds containing two nitrogen atoms in a six-membered ring.
The synthesis of 3-(Pyridin-3-YL)piperazin-2-one can be achieved through several methodologies:
The technical details of these synthetic routes often involve specific conditions such as temperature control, reaction time, and the use of solvents like dimethyl sulfoxide. For example, a typical procedure may include stirring a mixture at elevated temperatures (80-85 °C) for several hours, followed by crystallization to isolate the product .
The molecular structure of 3-(Pyridin-3-YL)piperazin-2-one consists of a piperazine ring with a carbonyl group (ketone) at the second position and a pyridine ring at the third position. The structural formula can be represented as follows:
Key data regarding its molecular structure includes:
3-(Pyridin-3-YL)piperazin-2-one participates in several chemical reactions typical for piperazine derivatives:
The efficiency and selectivity of these reactions depend significantly on reaction conditions such as solvent choice, temperature, and catalysts used.
The mechanism of action for 3-(Pyridin-3-YL)piperazin-2-one largely relates to its interaction with neurotransmitter receptors. Piperazine derivatives are known to act on serotonin receptors, influencing mood and anxiety levels.
Studies have shown that compounds with similar structures exhibit varying affinities for serotonin receptor subtypes (5-HT receptors), which are implicated in numerous psychiatric disorders . The precise mechanism involves binding affinity studies and receptor activation assays.
Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity after synthesis.
3-(Pyridin-3-YL)piperazin-2-one has significant applications in medicinal chemistry:
This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development, highlighting its potential therapeutic applications across various fields.
Pyridine-piperazine hybrids constitute a structurally diverse class of compounds with demonstrated therapeutic utility across multiple disease domains. The 3-(pyridin-3-yl)piperazin-2-one scaffold exemplifies this approach, where the electron-deficient pyridine nitrogen enhances metabolic stability while the piperazinone carbonyl provides a hydrogen bond acceptor-donor pair. This molecular architecture enables precise interactions with biological targets, particularly kinases and phosphodiesterases, which are challenging to modulate selectively. For instance, in phosphoinositide-3-kinase (PI3Kα) inhibitors, replacing conventional piperazine sulfonamide groups with modified piperazinone analogues significantly improved ligand efficiency and pharmacokinetic parameters. One such optimized compound demonstrated an EC₅₀ of 239 ng/mL in inhibiting hepatocyte growth factor (HGF)-induced Akt Ser473 phosphorylation in mouse liver pharmacodynamic models .
The strategic incorporation of pyridine nitrogen atoms within piperazine-based structures enhances blood-brain barrier penetration—a critical property for central nervous system targets. This is exemplified by compounds targeting amyloid-β-induced mitochondrial dysfunction, where pyridine-piperazine hybrids act as modulators of mitochondrial permeability transition pore (mPTP) opening. The hydrogen-bonding capability of the piperazinone carbonyl facilitates interactions with key residues in cyclophilin D (CypD), disrupting amyloid beta-CypD complexes that trigger mitochondrial apoptosis in neurodegenerative conditions. Such hybrids demonstrate the scaffold's versatility in addressing both peripheral and CNS targets through rational structural modifications [2].
Table 1: Therapeutic Applications of Pyridine-Piperazine Hybrid Compounds
Compound Name | Structural Features | Molecular Weight (g/mol) | Primary Biological Target |
---|---|---|---|
AMG 511 derivative | Truncated gem-dimethylbenzylic alcohol | Not specified | PI3Kα inhibition |
Compound 5x | 1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea | Not specified | Amyloid-β-induced mPTP modulation |
4-(3-Fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one | Fluorinated benzoylpiperazinone | 313.33 | Not specified (research compound) |
PI3Kα inhibitor | Substituted alcohol replacing piperazine sulfonamide | Not specified | Akt phosphorylation inhibition |
The bioisosteric replacement potential of pyridylpiperazinones is particularly valuable in medicinal chemistry. The benzoylpiperidine fragment (phenyl(piperidin-4-yl)methanone), which shares structural similarities with pyridylpiperazinones, serves as a validated bioisostere for piperazine rings in drug design. This substitution strategy compensates for the loss of nitrogen by introducing a carbonyl that forms critical hydrogen bonds with biological targets. Computational analyses confirm that 3-(pyridin-3-yl)piperazin-2-one maintains similar spatial geometry to conventional piperazines while offering enhanced polarity and reduced basicity—properties that mitigate off-target effects and toxicity concerns associated with highly basic nitrogen-rich scaffolds [5].
The piperazin-2-one core in 3-(pyridin-3-yl)piperazin-2-one shares significant structural homology with oxazolidinone antibiotics, particularly regarding the carbonyl-containing heterocycle that enables critical target interactions. This structural parallel provides valuable insights for developing novel antibacterial agents targeting ribosomal function. The oxazolidinone-like pharmacophore allows these compounds to bind the 50S ribosomal subunit at the peptidyl transferase center, disrupting the initiation complex formation in protein synthesis—a mechanism that maintains efficacy against Gram-positive pathogens resistant to conventional antibiotics .
Structural modifications on the pyridine ring of the piperazinone scaffold significantly influence antibacterial potency and spectrum. Introduction of fluorine atoms at specific positions enhances membrane penetration and target affinity, mirroring optimization strategies employed in advanced oxazolidinone derivatives. For instance, fluorinated analogues demonstrate improved inhibition of bacterial growth by optimizing interactions with ribosomal RNA, while the piperazinone carbonyl forms hydrogen bonds comparable to the C5 acetamidomethyl group in linezolid. These features enable activity against linezolid-resistant strains carrying cfr methyltransferase genes, as the modified binding mode circumvents common resistance mechanisms [3].
Table 2: Structural Features Influencing Biological Activity in Piperazinone Derivatives
Structural Element | Role in Biological Activity | Optimization Strategy | Effect on Pharmacokinetics |
---|---|---|---|
Piperazinone carbonyl | Hydrogen bond acceptor-donor | Maintain planar configuration | Enhanced solubility |
Pyridine nitrogen | Directional binding and polarity | Positional isomers (2-, 3-, or 4-substitution) | Improved metabolic stability |
N-substituents | Modulation of steric bulk | Alkyl, aryl, or benzyl groups | Tissue distribution control |
Fluorine substituents | Electronic effects and membrane penetration | Ortho/meta positioning on aryl rings | Enhanced BBB penetration |
Crystallographic studies of pyrido[3,4-d]pyrimidine derivatives—structurally related to pyridylpiperazinones—reveal how molecular conformation influences antibacterial activity. Specific crystalline forms exhibit enhanced solubility and dissolution rates, critical factors for oral bioavailability in antibacterial therapy. Patent literature describes crystalline forms characterized by distinctive X-ray diffraction peaks at 9.5°, 16.8°, and 19.5° (2θ), which correlate with improved metabolic stability and efficacy profiles. These solid-state characteristics directly impact the compound's performance in biological systems, highlighting the importance of structural characterization beyond solution-phase chemistry [3].
The ribose pocket binding capability of piperazinone-containing molecules further extends their therapeutic utility beyond antibacterial applications. In PI3Kα inhibitors, the piperazinone moiety effectively replaces piperazine sulfonamide groups while maintaining interactions with the ribose pocket of the kinase domain. This substitution strategy significantly improves ligand efficiency metrics while retaining potent enzymatic inhibition, demonstrating how lessons from antibacterial development can inform kinase inhibitor design. The structural adaptability of the scaffold enables targeting of diverse enzyme classes through rational modification of substituents while preserving the core hydrogen-bonding interactions .
The rise of antimicrobial resistance necessitates innovative chemical approaches to circumvent established resistance mechanisms. Heterocyclic frameworks incorporating 3-(pyridin-3-yl)piperazin-2-one demonstrate significant potential in addressing multidrug-resistant pathogens through novel target engagement and resistance mitigation strategies. The scaffold's ability to target mitochondrial function in eukaryotic cells provides a blueprint for disrupting bacterial energy metabolism—a strategy less prone to conventional resistance development. Compounds modulating amyloid-β-induced mitochondrial dysfunction via cyclophilin D inhibition exemplify this approach, where pyridylpiperazinones prevent mitochondrial permeability transition pore (mPTP) opening, effectively blocking a critical cell death pathway [2].
The incorporation of nitrogen-rich heterocycles like pyridylpiperazinones reduces bacterial efflux pump susceptibility—a major resistance mechanism. Structural analyses reveal that the polarized yet compact nature of these molecules prevents recognition by AcrAB-TolC and similar efflux systems prevalent in Gram-negative bacteria. Molecular modeling shows that specific analogues adopt conformations incompatible with efflux pump binding pockets while maintaining target affinity, enabling activity against resistant strains. This dual functionality positions pyridylpiperazinones as promising scaffolds for next-generation antibacterials where efflux-mediated resistance limits current therapeutic options [5].
Table 3: Heterocyclic Compounds Targeting Resistance Mechanisms
Compound Class | Resistance Mechanism Addressed | Chemical Modification | Target Pathogens |
---|---|---|---|
Pyrido[3,4-d]pyrimidine derivatives | Target site modification | Crystalline form optimization | Broad-spectrum antibacterial |
1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea | Mitochondrial dysfunction | Urea linker for H-bonding | Neurodegeneration-associated pathogens |
PI3Kα inhibitors | Altered kinase activation | Alcohol replacement of sulfonamide | Resistant cancer phenotypes |
Benzoylpiperidine bioisosteres | Efflux pump recognition | Carbonyl group introduction | Multidrug-resistant bacteria |
The benzoylpiperidine fragment (phenyl(piperidin-4-yl)methanone) exemplifies a privileged heterocyclic structure serving as an effective bioisostere for piperazine rings in drug design. This substitution strategy maintains target affinity while improving metabolic stability—a crucial consideration for compounds facing enzymatic resistance mechanisms. Synthetic accessibility allows rapid generation of analogues through Friedel-Crafts acylation, Weinreb amide intermediates, or ester functionalization, enabling efficient exploration of structure-activity relationships. These pathways facilitate the development of compounds with optimized properties against resistant targets, highlighting how heterocyclic framework innovation addresses antimicrobial resistance challenges [5].
Beyond direct antibacterial effects, pyridylpiperazinone derivatives demonstrate significant synergistic potential when combined with conventional antimicrobials. Molecular studies indicate these compounds disrupt bacterial stress response pathways, potentially sensitizing resistant strains to traditional antibiotics. The mitochondrial protective effects observed in neuronal models suggest similar mechanisms could preserve immune cell function during infection, providing an indirect approach to overcoming resistance by enhancing host response capabilities. This dual functionality—direct antimicrobial activity and host-pathogen interaction modulation—positions pyridylpiperazinones as versatile tools in comprehensive resistance management strategies [2] [5].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: